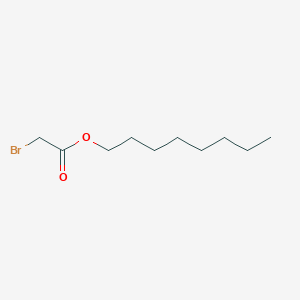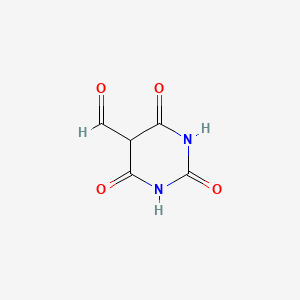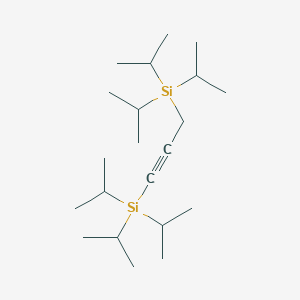
Succinato de hidrógeno (4-hidroxibutílico)
Descripción general
Descripción
(4-Hydroxybutyl) hydrogen succinate is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxybutyl) hydrogen succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxybutyl) hydrogen succinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cromatografía líquida de alta resolución (HPLC)
El succinato de hidrógeno (4-hidroxibutílico) se puede analizar mediante métodos de HPLC de fase inversa (RP). La fase móvil suele contener acetonitrilo, agua y ácido fosfórico, aunque para aplicaciones compatibles con espectrometría de masas (MS), el ácido fosfórico se sustituye por ácido fórmico. Este compuesto es esencial para el proceso de separación en columnas HPLC, lo que es crucial para identificar y cuantificar diversas sustancias en mezclas complejas .
Síntesis de materiales industriales
Este compuesto participa en el proceso de polimerización por apertura de anillo con radicales libres. Se ha copolimerizado con otros compuestos como el 3HB mediante polimerización por apertura de anillo de γ-butirolactona y β-butirolactona utilizando un complejo distannoxano como catalizador. Estos procesos son fundamentales para crear nuevos materiales poliméricos con posibles aplicaciones industriales .
Fabricación de dispositivos médicos
Se han presentado numerosas patentes para diversas aplicaciones de P4HB derivado del succinato de hidrógeno (4-hidroxibutílico) en el campo médico. Se utiliza para producir dispositivos médicos reabsorbibles debido a su capacidad para convertirse en fibras de poliéster lineales termoplásticas fuertes que proporcionan una retención prolongada de la resistencia in vivo .
Mecanismo De Acción
Target of Action
The primary target of (4-Hydroxybutyl) hydrogen succinate is the polymerization process of biodegradable polymers, specifically poly(butylene succinate) (PBS) . PBS is a biodegradable polymer that has balanced mechanical properties similar to those of polyethylene .
Mode of Action
(4-Hydroxybutyl) hydrogen succinate interacts with its targets through a surface-etching mechanism during the enzymatic hydrolysis of PBS . This interaction results in the production of 4-hydroxybutyl succinate as the main product, with traces of succinic acid and 1,4-butanediol .
Biochemical Pathways
The biochemical pathway involved in the action of (4-Hydroxybutyl) hydrogen succinate is the degradation of PBS . This degradation proceeds only on the surface of the solid substrate, accompanied by both surface erosion and weight loss . The degradation of PBS leads to the production of 4-hydroxybutyl succinate .
Pharmacokinetics
It can be analyzed using a reverse phase (rp) hplc method . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The result of the action of (4-Hydroxybutyl) hydrogen succinate is the production of 4-hydroxybutyl succinate , which is the main product of the enzymatic hydrolysis of PBS . This compound is then used in the synthesis of various chemicals and polymers .
Action Environment
The action of (4-Hydroxybutyl) hydrogen succinate is influenced by environmental factors. For instance, the biodegradability of PBS and its copolymers can be easily tuned via copolymerization . They can biodegrade in various environments, such as soil burial, river, sea, activated sludge, and compost . Environmental conditions, such as temperature and pH, directly influence the degradation rate .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, (4-Hydroxybutyl) hydrogen succinate plays a significant role. It is incorporated into PHA copolymers in bacteria, contributing to the properties of thermoplastics and elastomers depending on the fraction of (4-Hydroxybutyl) hydrogen succinate in the copolyester . The enzymes involved in this process include 1,3-propanediol dehydrogenase and aldehyde dehydrogenase .
Cellular Effects
(4-Hydroxybutyl) hydrogen succinate influences cellular function through its role in the production of P4HB. P4HB is biodegradable and yields (4-Hydroxybutyl) hydrogen succinate, which is a normal compound in the human body and proven to be biocompatible . This makes it a prospective material for medical applications.
Molecular Mechanism
The molecular mechanism of action of (4-Hydroxybutyl) hydrogen succinate involves its transformation into 4-hydroxybutyrate (4HB) in bacteria. This process is facilitated by the enzymes 1,3-propanediol dehydrogenase and aldehyde dehydrogenase . The 4HB is then incorporated into PHA copolymers, influencing their properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Hydroxybutyl) hydrogen succinate can change over time. For instance, the enzymatic degradation of poly(butylene succinate) (PBS), a polymer derived from (4-Hydroxybutyl) hydrogen succinate, proceeds by a surface-etching mechanism to give (4-Hydroxybutyl) hydrogen succinate as the main product .
Metabolic Pathways
(4-Hydroxybutyl) hydrogen succinate is involved in the metabolic pathway for the production of PHA copolymers in bacteria. This process involves the transformation of (4-Hydroxybutyl) hydrogen succinate into 4HB, which is then incorporated into the copolymers .
Propiedades
IUPAC Name |
4-(4-hydroxybutoxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROXMKUVBDUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204686 | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-52-1 | |
| Record name | 1-(4-Hydroxybutyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-hydroxybutyl) hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenoxy)ethyl]imidazole](/img/structure/B1616019.png)


![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)





![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)
![Ethanol, 2-[bis(hydroxymethyl)amino]-](/img/structure/B1616037.png)



